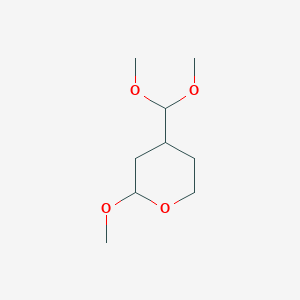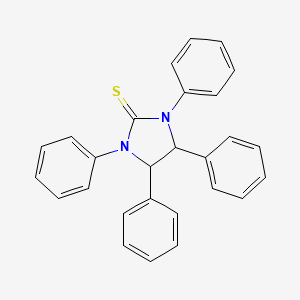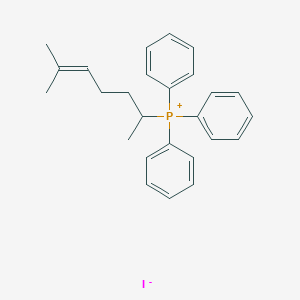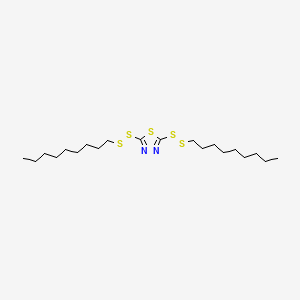silane CAS No. 115162-93-1](/img/structure/B14308830.png)
[3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-yl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane is an organosilicon compound characterized by the presence of a cyclopentadienyl ring substituted with a dimethoxyethyl group and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the cyclopentadienyl anion attacks the silicon atom of trimethylsilyl chloride, forming the desired product.
Reaction Conditions:
Reagents: Cyclopentadiene, trimethylsilyl chloride, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentadienyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dimethoxyethyl group, potentially converting it to a simpler alkyl group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Oxidized cyclopentadienyl derivatives.
Reduction: Reduced forms of the dimethoxyethyl group.
Substitution: Cyclopentadienyl derivatives with various substituents replacing the trimethylsilyl group.
科学研究应用
Chemistry
In organic synthesis, 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
While specific biological applications may be limited, the compound’s derivatives could potentially serve as intermediates in the synthesis of biologically active molecules. Research into its biological activity and potential medicinal applications is ongoing.
Industry
In the materials science industry, this compound can be used in the development of novel materials with unique properties. Its organosilicon nature makes it a candidate for use in the production of silicon-based polymers and resins.
相似化合物的比较
Similar Compounds
Cyclopentadienyltrimethylsilane: Lacks the dimethoxyethyl group, making it less versatile in certain synthetic applications.
Trimethylsilylcyclopentadiene: Similar structure but without the dimethoxyethyl substitution.
Uniqueness
The presence of both the dimethoxyethyl group and the trimethylsilyl group in 3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane provides a unique combination of reactivity and stability. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Conclusion
3-(2,2-Dimethoxyethyl)cyclopenta-2,4-dien-1-ylsilane is a compound of significant interest in various scientific fields due to its unique structural features and versatile reactivity. Its applications in organic synthesis, materials science, and potentially in biology and medicine make it a valuable compound for further research and development.
属性
| 115162-93-1 | |
分子式 |
C12H22O2Si |
分子量 |
226.39 g/mol |
IUPAC 名称 |
[3-(2,2-dimethoxyethyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C12H22O2Si/c1-13-12(14-2)9-10-6-7-11(8-10)15(3,4)5/h6-8,11-12H,9H2,1-5H3 |
InChI 键 |
PXHXROXCTWABFM-UHFFFAOYSA-N |
规范 SMILES |
COC(CC1=CC(C=C1)[Si](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)



